6-(2,5-Dichlorophenyl)nicotinaldehyde
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Overview
Description
6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a 2,5-dichlorophenyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dichlorophenyl)-pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and pyridine-3-carbaldehyde.
Friedel-Crafts Acylation: The 2,5-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone.
Baeyer-Villiger Oxidation: The 2,5-dichloroacetophenone is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide and a catalyst to yield 2,5-dichlorobenzene acetate.
Final Coupling: The 2,5-dichlorophenol is then coupled with pyridine-3-carbaldehyde under suitable conditions to yield the final product, 6-(2,5-dichlorophenyl)-pyridine-3-carbaldehyde.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 6-(2,5-Dichlorophenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(2,5-Dichlorophenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and molecular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,5-dichlorophenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenyl-pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
2,5-Dichlorophenyl-pyridine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2,5-Dichlorophenyl-pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
6-(2,5-Dichlorophenyl)-pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H7Cl2NO |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-7H |
InChI Key |
MNYJMFHINMLBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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